N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrahydropyran, thiophen-2-ylmethyl, and trifluoromethoxy groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethoxy)benzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Tetrahydropyran Group: This step might involve the use of tetrahydropyran-4-ylamine, which can be coupled with the benzamide core using coupling reagents like EDCI or DCC.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiophen-2-ylmethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.
Substitution: The trifluoromethoxy group on the benzene ring might be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the thiophene and tetrahydropyran groups might contribute to the overall molecular stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2H-pyran-4-yl)-N-(phenylmethyl)-4-(trifluoromethoxy)benzamide
- N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-methoxybenzamide
Uniqueness
The presence of the trifluoromethoxy group is a distinguishing feature, potentially enhancing the compound’s metabolic stability and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)25-15-5-3-13(4-6-15)17(23)22(12-16-2-1-11-26-16)14-7-9-24-10-8-14/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVKBMBAOLQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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